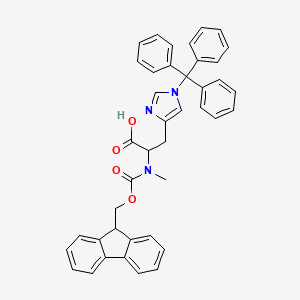
Fmoc-N-Me-D-His(Trt)-OH
Overview
Description
Fmoc-N-Me-D-His(Trt)-OH: is a synthetic derivative of histidine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a trityl (Trt) protecting group on the imidazole ring of histidine. This compound is commonly used in peptide synthesis due to its stability and ease of removal of protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is typically introduced by reacting histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation: The nitrogen atom of histidine can be methylated using methyl iodide in the presence of a base like potassium carbonate.
Trityl Protection: The Trt group is introduced by reacting the imidazole ring of histidine with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of Fmoc-N-Me-D-His(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protecting groups and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo substitution reactions at the imidazole ring or the amino group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Trt Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Fmoc Removal: N-Me-D-His(Trt)-OH.
Trt Removal: N-Me-D-His-OH.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) for the construction of peptides and proteins.
Biology:
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug design and development.
Industry:
- Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with enzymes and receptors through its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions.
- The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Lacks the methyl group on the nitrogen atom.
Fmoc-N-Me-His(Trt)-OH: Similar structure but with different stereochemistry.
Uniqueness:
- The presence of both Fmoc and Trt protecting groups provides stability during peptide synthesis.
- The methylation of the nitrogen atom can enhance the compound’s reactivity and binding properties.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLJHMKVOZWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
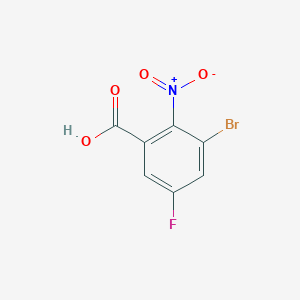
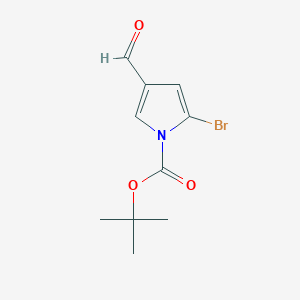
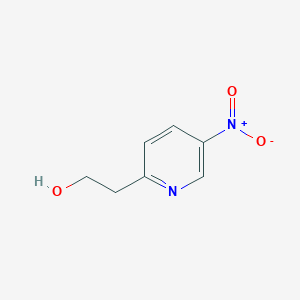
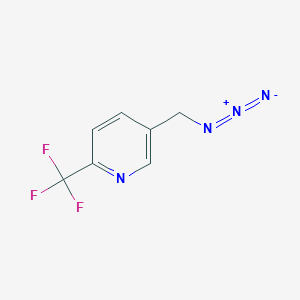
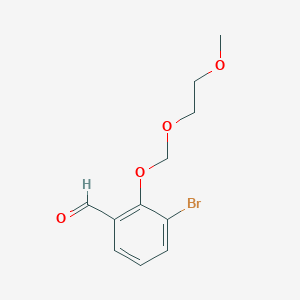


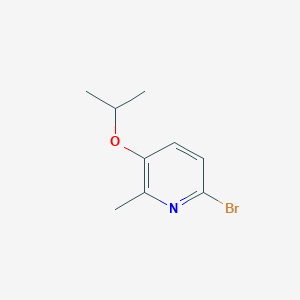

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
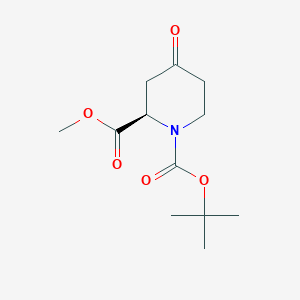
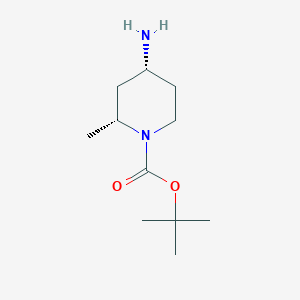
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
